7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Description
7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as Cefixime, is a third-generation cephalosporin antibiotic. Its molecular formula is C₁₆H₁₅N₅O₇S₂, with a molecular weight of 453.44 g/mol . Structurally, it features a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins. The side chain at position 7 includes a 2-amino-1,3-thiazol-4-yl group and a carboxymethoxyimino moiety, which enhance stability against β-lactamases and broaden its antibacterial spectrum . Cefixime is orally bioavailable and effective against Gram-negative pathogens like Haemophilus influenzae and Neisseria gonorrhoeae, as well as some Gram-positive bacteria .
Properties
Molecular Formula |
C15H15N5O7S2 |
|---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C15H15N5O7S2/c1-5-3-28-13-9(12(24)20(13)10(5)14(25)26)18-11(23)8(19-27-2-7(21)22)6-4-29-15(16)17-6/h4,9,13H,2-3H2,1H3,(H2,16,17)(H,18,23)(H,21,22)(H,25,26) |
InChI Key |
ZDMZWMRTKADQNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C(C(C2=O)NC(=O)C(=NOCC(=O)O)C3=CSC(=N3)N)SC1)C(=O)O |
Origin of Product |
United States |
Biological Activity
The compound 7-[[2-(2-Amino-1,3-thiazol-4-yl)-2-(carboxymethoxyimino)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, commonly known as cefixime, is a third-generation cephalosporin antibiotic. It exhibits significant antibacterial properties against a wide range of gram-positive and gram-negative bacteria. This article delves into its biological activity, pharmacodynamics, and clinical applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
Cefixime has a complex molecular structure characterized by a bicyclic core and various functional groups that enhance its pharmacological activity.
Molecular Formula
IUPAC Name
(6R,7R)-7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-(carboxymethoxy)imino]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Cefixime acts by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process essential for cell wall integrity, leading to cell lysis and death of the bacteria .
Antibacterial Spectrum
Cefixime is effective against various pathogens, including:
- Gram-positive bacteria : Streptococcus pneumoniae, Staphylococcus aureus
- Gram-negative bacteria : Escherichia coli, Haemophilus influenzae, Neisseria gonorrhoeae
In Vitro Studies
Research has demonstrated cefixime's potency against multiple bacterial strains with minimum inhibitory concentrations (MICs) typically ranging from 0.5 to 32 µg/mL depending on the organism .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Streptococcus pneumoniae | 0.5 |
| Escherichia coli | 1 |
| Haemophilus influenzae | 4 |
| Neisseria gonorrhoeae | 0.25 |
Pharmacokinetics
Cefixime is administered orally and exhibits good bioavailability. The absorption profile shows peak plasma concentrations occurring approximately 4 hours post-administration, with a half-life of about 3 to 4 hours .
Clinical Applications
Cefixime is widely used in treating:
- Urinary Tract Infections (UTIs) : Effective against common uropathogens.
- Respiratory Tract Infections : Used for otitis media, pharyngitis, and bronchitis exacerbations.
- Gonorrhea : Recommended treatment for uncomplicated gonococcal infections.
Case Studies
Several clinical studies highlight cefixime's efficacy:
- Study on UTI Treatment : A randomized controlled trial involving 200 patients with UTIs showed a cure rate of over 90% with cefixime compared to other antibiotics .
- Pediatric Use : A cohort study in children indicated that cefixime was well-tolerated and effective in treating acute otitis media with a success rate of approximately 85% .
- Gonorrhea Treatment : A multicenter study demonstrated that cefixime effectively treated uncomplicated gonococcal infections with minimal side effects reported .
Side Effects and Resistance
While generally well-tolerated, cefixime can cause side effects such as gastrointestinal disturbances and allergic reactions. Notably, resistance among certain bacterial strains has been reported, necessitating ongoing surveillance and susceptibility testing in clinical settings .
Comparison with Similar Compounds
Cephalexin (7-[(Aminophenylacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
- Generation : First-generation cephalosporin.
- Key Differences: Side chain at position 7 contains an aminophenylacetyl group instead of the thiazolyl-carboxymethoxyimino moiety . Pharmacokinetics: Oral administration but less stable against β-lactamases compared to Cefixime .
SQ 14,359 (7β-[[D-[(Aminocarbonyl)amino]-2-thienylacetyl]amino]-7-methoxy-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
ACI-INT-65 (7-[[(Z)-2-(2-Aminothiazol-4-yl)-2-[(carboxymethoxy)imino]acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)
- Structural Similarity : Nearly identical to Cefixime but lacks the 3-ethenyl group , replaced by a 3-methyl substituent .
Comparative Data Table
Pharmacokinetic and Clinical Comparisons
- Cefixime vs. Cephalexin: Cefixime’s carboxymethoxyimino group improves acid stability, enabling longer half-life (3–4 hours) compared to Cephalexin (~1 hour) . Cephalexin is preferred for skin infections, while Cefixime is used for respiratory and urinary tract infections .
- Cefixime vs. SQ 14,359: SQ 14,359’s 7-methoxy group confers resistance to AmpC β-lactamases, making it effective against Pseudomonas aeruginosa, unlike Cefixime .
Research Findings and Implications
- Cefixime Derivatives : Schiff bases synthesized from Cefixime (e.g., reaction with aldehydes) show modified antibacterial profiles, with some exhibiting enhanced activity against multidrug-resistant E. coli .
- Ceftobiprole Intermediate : A related compound () with a pyridiniummethyl group at position 3 demonstrates broad-spectrum activity, bridging third- and fourth-generation cephalosporins .
Q & A
Q. What are the key steps in synthesizing this compound, and how is its structure validated?
The compound is synthesized via a multi-step process involving:
- Coupling of the β-lactam core with a thiazole-containing side chain under reflux in acetic acid, as seen in related cephalosporins .
- Stereochemical control using chiral catalysts to ensure the (6R,7R) configuration, critical for bioactivity .
- Structural validation via NMR (¹H/¹³C) for functional groups, X-ray crystallography for stereochemistry, and IR spectroscopy for carbonyl/imino bonds .
Q. What is the mechanism of action against bacterial targets?
As a β-lactam antibiotic, it inhibits bacterial cell wall synthesis by:
- Covalently binding to penicillin-binding proteins (PBPs) via its β-lactam ring, disrupting peptidoglycan cross-linking .
- The carboxymethoxyimino-thiazole side chain enhances stability against β-lactamases compared to earlier cephalosporins .
Q. How is the antimicrobial spectrum determined experimentally?
- Minimum Inhibitory Concentration (MIC) assays are performed using broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Time-kill kinetics studies assess bactericidal vs. bacteriostatic activity .
Advanced Research Questions
Q. How can stereochemical inconsistencies during synthesis be resolved?
- Use enantioselective synthesis with chiral auxiliaries or enzymatic resolution to isolate the (6R,7R) isomer .
- Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy .
Q. How to address contradictions in MIC data across studies?
- Standardize assay conditions (e.g., pH, inoculum size) per CLSI guidelines .
- Validate results using isogenic bacterial strains with defined resistance mutations to isolate variables .
Q. What strategies mitigate β-lactamase-mediated resistance?
- Introduce α-alkylidene groups or methoxyimino substituents to sterically hinder enzyme access .
- Combine with β-lactamase inhibitors (e.g., clavulanic acid) in checkerboard synergy assays .
Q. How can computational modeling optimize its pharmacokinetic profile?
- Perform molecular docking to predict PBP binding affinity and QSAR models to correlate substituents with activity .
- Simulate metabolic pathways (e.g., CYP450 interactions) using tools like Schrödinger Suite .
Q. What analytical methods assess stability under varying conditions?
- Forced degradation studies (acid/base hydrolysis, thermal stress) followed by HPLC-UV/MS to identify degradation products .
- Dynamic light scattering (DLS) monitors aggregation in solution .
Q. How to evaluate synergistic combinations with other antibiotics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
